![molecular formula C21H23NO4 B13864979 2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid is a heterotricyclic compound known for its complex structure and diverse applications. This compound is notable for its presence in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid involves several steps. One common method includes the reaction of phthalide with sodium chloride and p-hydroxyphenyl acetic acid. This mixture is stirred at 150°C for 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-temperature reactors and precise measurement of reagents to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, DMSO (dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various conditions, including allergies and inflammation.
Mecanismo De Acción
The mechanism by which 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid exerts its effects involves interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing biological processes. The exact pathways and targets can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Olopatadine: A compound with a similar structure, used primarily as an antihistamine.
Dibenzoxepin Derivatives: Compounds with structural similarities, often studied for their pharmacological properties.
Uniqueness
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid stands out due to its unique combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic uses make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25) |
Clave InChI |
WPDCFRNNHUYQGW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


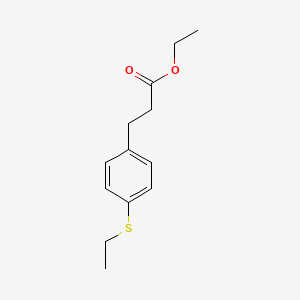
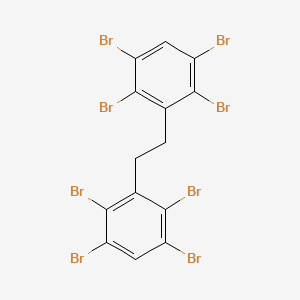
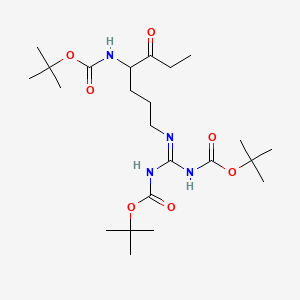
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)


![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
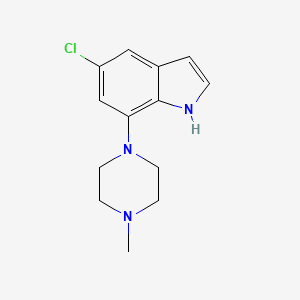

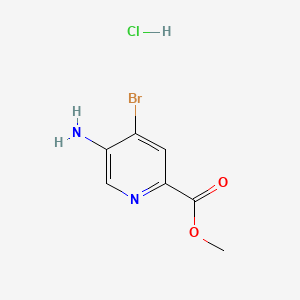
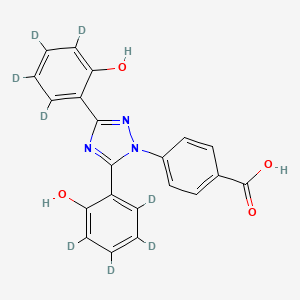
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
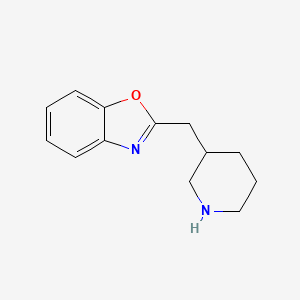
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
